6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one
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Overview
Description
6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . This compound, in particular, has been studied for its potential neuroprotective and anti-neuroinflammatory effects .
Preparation Methods
The synthesis of 6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the reaction of piperazine with a substituted phenyl compound in the presence of a base such as potassium carbonate in chloroform . The reaction conditions often involve room temperature and a round-bottom flask setup . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one involves its interaction with molecular targets such as ATF4 and NF-kB proteins . It exerts its effects by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . This leads to reduced production of nitric oxide and tumor necrosis factor-α, contributing to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Similar compounds to 6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one include other pyrimidine derivatives such as:
5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives: These compounds have shown significant antiproliferative activity against cancer cell lines.
Triazole-pyrimidine hybrids: These compounds have demonstrated neuroprotective and anti-neuroinflammatory properties. The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct pharmacological activities.
Properties
Molecular Formula |
C23H26N4O |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-phenyl-2-(4-phenylpiperazin-1-yl)-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H26N4O/c1-2-9-20-21(18-10-5-3-6-11-18)24-23(25-22(20)28)27-16-14-26(15-17-27)19-12-7-4-8-13-19/h3-8,10-13H,2,9,14-17H2,1H3,(H,24,25,28) |
InChI Key |
BGMLXHWHIULGGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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